molecular formula C11H19N3O3S B14910800 n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide

n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide

Cat. No.: B14910800
M. Wt: 273.35 g/mol
InChI Key: XOQSADHZJQIHND-UHFFFAOYSA-N
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Description

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a compound that features a tert-butyl group, a pyrazole ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide typically involves the reaction of tert-butyl-substituted pyrazole with a methylsulfonyl-propanamide precursor. One method involves the use of tert-butyl nitrite (TBN) as a practical carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . Another approach includes the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the overall reactivity of the compound .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite, tert-butyl hydroperoxide, and other oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the absence of metals or acids .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while oxidation reactions may yield various oxidized derivatives .

Properties

Molecular Formula

C11H19N3O3S

Molecular Weight

273.35 g/mol

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-methylsulfonylpropanamide

InChI

InChI=1S/C11H19N3O3S/c1-7(18(5,16)17)10(15)12-9-6-8(13-14-9)11(2,3)4/h6-7H,1-5H3,(H2,12,13,14,15)

InChI Key

XOQSADHZJQIHND-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NNC(=C1)C(C)(C)C)S(=O)(=O)C

Origin of Product

United States

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